molecular formula C15H26N3O2P B11708721 Benzamide, N-[bis(diethylamino)phosphinyl]- CAS No. 55819-63-1

Benzamide, N-[bis(diethylamino)phosphinyl]-

Cat. No.: B11708721
CAS No.: 55819-63-1
M. Wt: 311.36 g/mol
InChI Key: YBMPXYCMMKTHGC-UHFFFAOYSA-N
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Description

"Benzamide, N-[bis(diethylamino)phosphinyl]-" is a phosphorus-containing benzamide derivative characterized by a phosphoryl group substituted with two diethylamino (-N(C₂H₅)₂) moieties attached to the benzamide nitrogen. Its estimated molecular formula is C₁₅H₂₅N₃O₂P, with a molecular weight of 310.3 g/mol.

Properties

CAS No.

55819-63-1

Molecular Formula

C15H26N3O2P

Molecular Weight

311.36 g/mol

IUPAC Name

N-[bis(diethylamino)phosphoryl]benzamide

InChI

InChI=1S/C15H26N3O2P/c1-5-17(6-2)21(20,18(7-3)8-4)16-15(19)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3,(H,16,19,20)

InChI Key

YBMPXYCMMKTHGC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(=O)(NC(=O)C1=CC=CC=C1)N(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(diethylamino)phosphoryl]benzamide typically involves the reaction of benzoyl chloride with bis(diethylamino)phosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

C6H5COCl+(Et2N)2P(O)ClC6H5CONP(O)(NEt2)2+HCl\text{C}_6\text{H}_5\text{COCl} + \text{(Et}_2\text{N)}_2\text{P(O)Cl} \rightarrow \text{C}_6\text{H}_5\text{CONP(O)(NEt}_2\text{)}_2 + \text{HCl} C6​H5​COCl+(Et2​N)2​P(O)Cl→C6​H5​CONP(O)(NEt2​)2​+HCl

Industrial Production Methods

In an industrial setting, the production of N-[bis(diethylamino)phosphoryl]benzamide may involve continuous flow processes to ensure efficient mixing and reaction of the reagents. The use of automated systems can help maintain the required anhydrous conditions and optimize the reaction parameters for higher yields.

Chemical Reactions Analysis

Types of Reactions

N-[bis(diethylamino)phosphoryl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoryl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The diethylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Antimicrobial Agents

Benzamide derivatives have shown significant potential as antimicrobial agents. Research has indicated that compounds with benzamide structures can exhibit activity against various bacterial strains, addressing the growing issue of antibiotic resistance. For instance, studies have synthesized and evaluated substituted benzamides for their antimicrobial properties, demonstrating effectiveness against resistant strains of bacteria and fungi .

Anticancer Activity

Benzamide derivatives are also being investigated for their anticancer properties. Compounds containing the benzamide moiety have been designed to target specific cancer pathways, showing promise in preclinical studies. The synthesis of novel benzamide analogues has been linked to improved efficacy in treating resistant cancer types, highlighting their therapeutic potential .

Biomaterials

Benzamide, N-[bis(diethylamino)phosphinyl]-, has applications in developing crosslinked biomaterials. These materials can be used in tissue engineering and regenerative medicine due to their ability to form three-dimensional matrices that support cell proliferation and tissue adhesion. The multifunctional nature of this compound allows it to be chemically coupled with biologically active agents, enhancing its utility in medical applications .

Polymer Chemistry

In polymer chemistry, benzamide derivatives are utilized to create polymers with specific properties. The incorporation of phosphinyl groups can modify the physical and chemical characteristics of polymers, making them suitable for various industrial applications such as coatings and adhesives. The ability to tailor these properties through chemical modifications is a significant advantage in material design .

Synthesis and Evaluation

A notable study involved synthesizing a series of benzamide derivatives to evaluate their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. The results indicated that certain derivatives exhibited promising inhibitory activity, suggesting their potential use in treating conditions like Type 2 diabetes and Alzheimer's disease .

Compound NameActivityTarget EnzymeReference
Benzamide AInhibitorα-Glucosidase
Benzamide BInhibitorAcetylcholinesterase

Regulatory Aspects

The regulatory status of benzamide derivatives varies by application. In the United States, the Environmental Protection Agency (EPA) has guidelines for significant new uses of chemical substances, which may include phosphonamide compounds like benzamide, N-[bis(diethylamino)phosphinyl]- . Researchers must adhere to these regulations when developing new applications for such compounds.

Mechanism of Action

The mechanism of action of N-[bis(diethylamino)phosphoryl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form strong bonds with metal ions or other electrophilic centers, influencing the activity of the target molecules. The diethylamino groups may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

N-[Bis(1-aziridinyl)phosphinyl]benzamide (Benzo-TEPA)

  • Molecular Formula : C₁₁H₁₃N₃O₂P
  • Molecular Weight : ~250.2 g/mol
  • Key Features : The phosphoryl group is substituted with two aziridinyl (three-membered nitrogen rings) groups. Aziridinyl groups are highly reactive due to ring strain, enabling alkylation reactions, particularly in biomedical applications (e.g., DNA cross-linking agents) .
  • Toxicity : Higher acute toxicity due to aziridinyl reactivity .

N-[Bis(1-aziridinyl)phosphinyl]-4-fluorobenzamide (CAS 726-92-1)

  • Molecular Formula : C₁₁H₁₃FN₃O₂P
  • Molecular Weight : ~293.2 g/mol (exact mass)
  • Key Features: Fluorine substitution on the benzamide ring enhances electron-withdrawing effects, altering solubility and reactivity compared to the non-fluorinated target compound.
  • Applications : Likely used in targeted drug delivery or imaging due to fluorine’s isotopic properties .

2-[Bis(tert-butyl)phosphino]-N,N-diethylbenzamide (CAS 779339-46-7)

  • Molecular Formula: C₁₉H₃₂NOP
  • Molecular Weight : 321.4 g/mol
  • Key Features: Contains a phosphino (-PH) group with tert-butyl substituents, differing in oxidation state (P³⁺ vs. P⁵⁺ in phosphoryl compounds). The tert-butyl groups confer significant steric hindrance, reducing reactivity but enhancing stability.
  • Applications: Potential use in asymmetric catalysis or as a stabilizing ligand in organometallic chemistry .

Dibenzyl Diisopropylphosphoramidite

  • Molecular Formula: C₂₀H₂₈NOP
  • Molecular Weight : ~329.4 g/mol
  • Key Features: A phosphoramidite with isopropylamino and benzyloxy groups. The isopropyl groups provide moderate steric bulk, while benzyloxy moieties enhance solubility in non-polar solvents.
  • Applications : Widely used in oligonucleotide synthesis as a coupling reagent .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Toxicity Profile
Benzamide, N-[bis(diethylamino)phosphinyl]- C₁₅H₂₅N₃O₂P 310.3 Diethylamino, phosphoryl Catalysis, ligands Moderate (estimated)
Benzo-TEPA C₁₁H₁₃N₃O₂P 250.2 Aziridinyl, phosphoryl Biomedical alkylation High
N-[Bis(aziridinyl)phosphinyl]-4-fluorobenzamide C₁₁H₁₃FN₃O₂P 293.2 Aziridinyl, fluorine Drug delivery, imaging High (aziridinyl-related)
2-[Bis(tert-butyl)phosphino]-N,N-diethylbenzamide C₁₉H₃₂NOP 321.4 tert-Butyl, phosphino Asymmetric catalysis Low
Dibenzyl Diisopropylphosphoramidite C₂₀H₂₈NOP 329.4 Isopropylamino, benzyloxy Oligonucleotide synthesis Low

Research Findings and Trends

  • Aziridinyl groups in Benzo-TEPA, however, prioritize reactivity over stability .
  • Steric Influence: tert-Butyl substituents (CAS 779339-46-7) impose greater steric hindrance than diethylamino groups, limiting substrate access in catalytic systems but improving thermal stability .
  • Biomedical Relevance : Fluorinated derivatives (e.g., CAS 726-92-1) leverage fluorine’s electronegativity for targeted interactions, whereas aziridinyl-based compounds exploit alkylation for cytotoxicity .

Biological Activity

Benzamide, N-[bis(diethylamino)phosphinyl]- is a compound of interest due to its potential biological applications, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of Benzamide, N-[bis(diethylamino)phosphinyl]- typically involves the reaction of benzamide derivatives with phosphinylating agents. Various methodologies have been explored to optimize yield and purity, including the use of green chemistry principles.

Biological Activity

The biological activity of Benzamide, N-[bis(diethylamino)phosphinyl]- can be categorized into several key areas:

1. Antimicrobial Activity

Research has demonstrated that certain benzamide derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial activity against various strains, revealing that compounds similar to Benzamide, N-[bis(diethylamino)phosphinyl]- showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting weaker activity against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1832
Bacillus subtilis2016
Escherichia coli10128
Pseudomonas aeruginosa8256

2. Antifungal Activity

In addition to antibacterial properties, Benzamide derivatives have shown antifungal activity. For example, compounds with similar structures have been tested against fungi such as Fusarium oxysporum and Botrytis cinerea. The results indicated moderate inhibitory effects, with EC50 values suggesting potential for agricultural applications .

Fungal Strain EC50 (μg/mL)
Fusarium oxysporum45
Botrytis cinerea17.39

The mechanisms behind the biological activities of Benzamide, N-[bis(diethylamino)phosphinyl]- are multifaceted. It is believed that the compound interacts with specific biological targets such as enzymes or receptors involved in microbial metabolism or cell signaling pathways. For instance, studies have indicated that phosphinylated benzamides may inhibit key metabolic enzymes in pathogens, disrupting their growth .

Case Studies

Several case studies have highlighted the therapeutic potential of benzamide derivatives:

  • Case Study 1 : A study involving a series of benzamide derivatives demonstrated their efficacy in inhibiting tumor cell proliferation in vitro. The results suggested that these compounds could serve as lead candidates for cancer therapy due to their selective toxicity towards cancer cells while sparing normal cells.
  • Case Study 2 : Another research effort focused on the anti-inflammatory properties of a related benzamide compound. It was found to inhibit monocyte chemotaxis and reduce inflammatory markers in animal models, indicating potential for treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[bis(diethylamino)phosphinyl]benzamide, and how is structural purity validated?

  • Methodology : Synthesis typically involves coupling benzamide derivatives with phosphoramidite reagents. For example, phosphoramidite chemistry (e.g., diethylamino-substituted phosphoramidites) is used to introduce the bis(diethylamino)phosphinyl group . Post-synthesis, structural validation employs 1^1H NMR to confirm substituent integration and LC-MS to verify molecular weight consistency. For instance, LC-MS with ESI+ mode can detect [M+H]+^+ ions, while 31^31P NMR confirms phosphorus-containing moieties .
  • Data Example :

TechniqueKey ObservationsReference
1^1H NMRδ 1.2–1.4 (t, 12H, NCH2_2CH3_3), δ 7.4–7.8 (m, aromatic)
LC-MS (ESI+)m/z 538.58 [M+H]+^+ (C35_{35}H27_{27}N2_2O2_2P)

Q. How is the compound’s stability assessed under varying experimental conditions (e.g., pH, temperature)?

  • Methodology : Accelerated stability studies involve incubating the compound in buffers (pH 3–9) at 25–60°C for 24–72 hours. Degradation products are monitored via HPLC-UV or LC-MS. Phosphorus-containing derivatives often show sensitivity to acidic hydrolysis, requiring inert atmospheres for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain contradictory biological activity data in enzyme inhibition assays?

  • Methodology : Discrepancies may arise from assay conditions (e.g., buffer ionic strength, redox agents). For example, diethylamino groups can chelate metal ions critical for enzyme function, leading to false-positive inhibition . Validate results using orthogonal assays (e.g., SPR for binding kinetics) and control experiments with metal ion supplementation .
  • Case Study : A benzamide analog showed 80% inhibition in Tris buffer (pH 7.4) but <10% in HEPES, attributed to Tris-mediated metal ion sequestration. Chelation was confirmed via ICP-MS .

Q. How can computational modeling guide the design of derivatives with enhanced phospho-transfer activity?

  • Methodology : DFT calculations (e.g., B3LYP/6-31G*) optimize the geometry of the bis(diethylamino)phosphinyl group, predicting electrophilicity at the phosphorus center. Molecular docking (AutoDock Vina) identifies interactions with target enzymes (e.g., kinases). For example, substituents at the benzamide’s para-position improve binding to ATP pockets .
  • Data Example :

ParameterValue (Calculated)Experimental Validation
LUMO Energy-1.8 eV (phosphinyl group)Reactivity in SN2 assays
Binding AffinityΔG = -9.2 kcal/mol (kinase X)IC50_{50} = 12 nM

Q. What analytical strategies resolve spectral overlaps in 1^1H NMR for diethylamino and benzamide protons?

  • Methodology : Use 1^1H-13^13C HSQC to differentiate overlapping signals. For example, diethylamino CH2_2 groups resonate at δ 2.6–3.1 (multiples) and correlate with 13^13C shifts at 40–45 ppm, while benzamide protons show aromatic correlations at 110–130 ppm . Deuterated solvents (e.g., DMSO-d6_6) enhance resolution for exchangeable protons.

Data Contradiction Analysis

Q. How to address discrepancies in reported LC-MS retention times across studies?

  • Root Cause : Column chemistry (C18 vs. HILIC) and mobile phase additives (e.g., 0.1% formic acid vs. ammonium acetate) alter retention.
  • Resolution : Standardize protocols using a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in acetonitrile/water. Calibrate with a phosphoramidite reference standard (e.g., m/z 763.00, C51_{51}H59_{59}N2_2O2_2P) .

Application-Oriented Questions

Q. What role does the bis(diethylamino)phosphinyl group play in catalytic systems (e.g., asymmetric synthesis)?

  • Methodology : The group acts as a Lewis base, facilitating phospho-transfer reactions. In Pd-catalyzed cross-coupling, it stabilizes transition states via P–N coordination. Kinetic studies (e.g., Eyring plots) show ΔG‡ reductions of 15–20% compared to non-phosphorylated analogs .

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